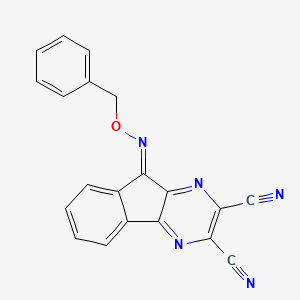
DUB-IN-1
概要
説明
準備方法
合成経路と反応条件
HY-50736の合成は、コア構造である9H-インデノ[1,2-b]ピラジン-2,3-ジカルボニトリルの形成から始まる複数の工程を伴います最終生成物は、精製と特性評価後に得られます .
工業生産方法
HY-50736の特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成です。 これには、通常、自動合成装置と厳しい品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
HY-50736は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成することができます。
還元: 還元反応は、化合物の官能基を修飾するために実行できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、官能基が修飾されたHY-50736のさまざまな誘導体が含まれ、これらはさらなる研究開発に使用されます .
科学的研究の応用
HY-50736は、以下を含む幅広い科学研究の応用範囲を持っています。
化学: 脱ユビキチン化のメカニズムとUSPが細胞プロセスにおいて果たす役割を研究するためのツール化合物として使用されます。
生物学: タンパク質分解の調節とその細胞機能への影響を理解するための研究に使用されます。
医学: 特に、USP8を標的として腫瘍の増殖を抑制することで、がん治療における潜在的な治療用途について研究されています.
作用機序
HY-50736は、ユビキチン特異的プロテアーゼ、特にUSP8の活性を阻害することで効果を発揮します。 この阻害は、脱ユビキチン化プロセスを阻害し、ユビキチン化されたタンパク質の蓄積につながります。 この化合物は、タンパク質分解の調節、細胞周期の進行、アポトーシスなど、さまざまな分子標的と経路に影響を与えます .
類似化合物の比較
類似化合物
USP7阻害剤: P5091やP22077などの化合物は、別の脱ユビキチン化酵素であるUSP7を標的としていますが、HY-50736と比較して特異性と効力が異なります.
USP14阻害剤: IU1は、USP14の既知の阻害剤であり、明確な分子標的と効果を持っています.
HY-50736の独自性
HY-50736は、USP8に対する高い特異性と強力な阻害活性により、独自です。 これは、さまざまな疾患におけるUSP8の役割を研究し、この酵素を標的とする潜在的な治療剤を開発するための貴重なツールになります .
類似化合物との比較
Similar Compounds
USP7 Inhibitors: Compounds like P5091 and P22077 target USP7, another deubiquitinase, but have different specificity and potency compared to HY-50736.
USP14 Inhibitors: IU1 is a known inhibitor of USP14, with distinct molecular targets and effects.
Uniqueness of HY-50736
HY-50736 is unique due to its high specificity for USP8 and its potent inhibitory activity. This makes it a valuable tool for studying the role of USP8 in various diseases and for developing potential therapeutic agents targeting this enzyme .
生物活性
DUB-IN-1 is a small-molecule inhibitor targeting deubiquitinating enzymes (DUBs), which play a crucial role in the ubiquitin-proteasome system, regulating protein degradation and various cellular processes. The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications in diseases like cancer and neurodegenerative disorders.
Overview of DUBs and Their Importance
DUBs are a family of proteases responsible for removing ubiquitin from proteins, thereby influencing their stability, localization, and activity. The deregulation of DUB activity is implicated in numerous diseases, making them attractive targets for drug development. This compound specifically inhibits certain DUBs, providing insights into the functional roles of these enzymes in cellular contexts.
This compound operates by selectively binding to the active sites of specific DUBs, inhibiting their enzymatic activity. This inhibition can lead to an accumulation of ubiquitinated substrates, which may trigger apoptosis or alter signaling pathways associated with cell proliferation and survival.
Case Studies and Experimental Evidence
-
Inhibition of Cancer Cell Proliferation :
- A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis through the accumulation of pro-apoptotic factors .
- In vitro assays showed that treatment with this compound resulted in increased levels of ubiquitinated proteins, confirming its role as a DUB inhibitor.
- Neurodegenerative Disease Models :
-
Proteomic Profiling :
- Proteomic studies utilizing mass spectrometry indicated that this compound alters the ubiquitin landscape within cells, affecting hundreds of proteins involved in various signaling pathways. This comprehensive profiling aids in understanding the broader implications of DUB inhibition on cellular functions .
Data Tables
Safety and Efficacy
While this compound shows promise as a therapeutic agent, safety profiles are crucial for its clinical application. Current research emphasizes the need for further investigation into its long-term effects and potential off-target activities .
特性
IUPAC Name |
(9E)-9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOWDIBLCDZJHF-NCELDCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/2\C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















